1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine
Description
This compound is a pyrazole derivative featuring a difluoromethyl group at the 1-position of the pyrazole ring and a 2-furylmethyl substituent on the methanamine nitrogen. Its molecular formula is inferred as C${10}$H${12}$F${2}$N${3}$O (calculated based on structural analysis), with an estimated molecular weight of 235.22 g/mol. Pyrazole derivatives are widely studied for applications in medicinal chemistry and agrochemicals due to their versatile pharmacophore properties.
Properties
Molecular Formula |
C10H12ClF2N3O |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-(furan-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H11F2N3O.ClH/c11-10(12)15-8(3-4-14-15)6-13-7-9-2-1-5-16-9;/h1-5,10,13H,6-7H2;1H |
InChI Key |
RRFGAKFTYBHZPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine involves several stepsThe furylmethyl group is then attached to the methanamine moiety through a series of reactions involving appropriate reagents and conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogs from the provided evidence:
Key Insights:
Substituent Effects: The difluoromethyl group in the target compound and CAS 1856073-13-6 improves resistance to oxidative metabolism compared to non-fluorinated analogs like the 1-methylpyrazole derivative. Furan vs.
Aromatic Group Modifications: The 2-furylmethyl group (target) is less sterically hindered than the 1-phenylpyrazole substituent in CAS 1856052-68-0, which may influence target selectivity in biological systems.
Molecular Weight and Applications: Lower molecular weight compounds (e.g., target at ~235 g/mol) may exhibit better bioavailability compared to bulkier analogs like CAS 1856052-68-0 (323.81 g/mol).
Research Findings and Functional Implications
- Synthetic Accessibility : The target compound’s structure shares synthetic pathways with CAS 1856073-13-6, such as nucleophilic substitution or reductive amination, but requires furan-specific coupling reagents.
- Biological Relevance : While highlights antimicrobial and antitumor activities in pyrazole derivatives with morpholinyl substituents, the target compound’s furyl and difluoromethyl groups may confer unique activity profiles requiring further validation.
- Agricultural Potential: notes methanamine derivatives in germination studies, though the target compound’s fluorinated structure likely shifts its applicability toward medicinal chemistry.
Biological Activity
The compound 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine
- Molecular Formula : CHFN
- CAS Number : 1952307-22-0
- Molecular Weight : 174.16 g/mol
Antiparasitic Properties
Research indicates that pyrazole derivatives, including those similar to our compound of interest, exhibit significant antiparasitic activity. For instance, compounds with a 1,3-diarylpyrazole structure have shown efficacy against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum, demonstrating low micromolar potencies without significant cytotoxicity to human cells . This suggests that 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine may possess similar therapeutic potential.
Anticancer Activity
The potential anticancer properties of pyrazole derivatives have also been explored. Studies have shown that certain pyrazoles can act as inhibitors of histone demethylases and acetylcholinesterase, which are implicated in cancer progression . The specific structural modifications in our compound may enhance its selectivity and potency against cancer cell lines.
The biological activity of pyrazoles often involves interaction with various biological targets. For example, some pyrazoles have been identified as antagonists of Toll-like receptor 9 (TLR9), which plays a crucial role in the immune response . The modulation of TLR9 can influence inflammatory responses and may offer a pathway for therapeutic intervention in autoimmune diseases and cancer.
Study on Cytotoxicity and Antiparasitic Activity
A recent study evaluated a library of diarylpyrazoles for cytotoxicity against human fibroblast cell lines and antiparasitic activity against T. cruzi and L. infantum. Compounds with an EC50 greater than 64 µM were considered non-toxic to human cells while exhibiting significant antiparasitic effects . This highlights the importance of assessing both toxicity and efficacy when developing new therapeutic agents.
Structure-Activity Relationship (SAR)
In another study focusing on substituted pyrazoles, researchers investigated the structure-activity relationship to optimize compounds for enhanced biological activity. Modifications at specific positions on the pyrazole ring led to increased potency against various targets, including cancer cells and parasites . This underscores the potential for tailoring the structure of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine to improve its pharmacological profile.
Data Table: Biological Activities of Related Pyrazole Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
